2-AMINO-6-METHOXYPYRIDIN-3-YLBORONIC ACID
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Overview
Description
2-Amino-6-methoxypyridin-3-ylboronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with amino and methoxy groups. The boronic acid functionality makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methoxypyridin-3-ylboronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. For example, 2-amino-6-methoxypyridine can be borylated using bis(pinacolato)diboron and a palladium catalyst under mild conditions to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methoxypyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The amino and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable leaving groups.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Substitution: The products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-6-methoxypyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-6-methoxypyridin-3-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The amino and methoxy groups on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
2-Methoxy-3-pyridinylboronic acid: Similar structure but lacks the amino group, resulting in different reactivity and applications.
6-Methoxy-3-pyridinylboronic acid: Similar structure but lacks the amino group, affecting its chemical properties and uses.
Uniqueness: 2-Amino-6-methoxypyridin-3-ylboronic acid is unique due to the presence of both amino and methoxy groups on the pyridine ring, which provide additional sites for chemical modification and interactions. This makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
(2-amino-6-methoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3,10-11H,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOZEBDLUNRHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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